1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine
Description
1-(7-Oxabicyclo[221]hept-2-yl)methanamine is a bicyclic amine compound featuring an oxabicycloheptane structure
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOLKHCHFSFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484056 | |
| Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153005-43-7 | |
| Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxabicyclo[2,2,1]heptan-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Bicyclic Ether Core
The foundational step involves converting cyclohex-3-en-1-ol derivatives into 7-oxabicyclo[2.2.1]heptane structures. As detailed in US Patent 4,554,366 , this process employs:
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Oxidation : Cyclohex-3-en-1-ol is treated with tert-butyl hydroperoxide (TBHP) in the presence of a vanadium(IV) bis(2,4-pentanedionate) oxide catalyst. This step epoxidizes the double bond, forming an epoxy-alcohol intermediate.
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Cyclization : The epoxy-alcohol undergoes acid-catalyzed ring closure using p-toluenesulfonic acid (PTSA) in dichloromethane, yielding 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane.
Reaction Conditions and Catalysts
Introduction of the Methanamine Group
While the patent focuses on hydroxy derivatives, the methanamine functionality is introduced via subsequent amination. Common strategies include:
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Nucleophilic Substitution : Replacing the hydroxyl group with an amine using Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide).
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Reductive Amination : Converting a ketone intermediate (e.g., 7-oxabicyclo[2.2.1]heptan-2-one) to the amine via reaction with ammonium acetate and sodium cyanoborohydride.
Example: Mitsunobu Reaction
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Protection : The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate).
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Substitution : Reaction with ammonia or an ammonia equivalent (e.g., NaN₃ followed by reduction) introduces the amine.
Alternative Routes via Norbornene Derivatives
Norbornene as a Starting Material
Norbornene (bicyclo[2.2.1]hept-2-ene) serves as a precursor for 7-oxabicyclo[2.2.1]heptane. Key steps include:
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Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) to form the oxirane ring.
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Ring-Opening Amination : Treating the epoxide with aqueous ammonia under acidic conditions to yield the amine.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalyst Loading
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Vanadium catalysts at 5–10 mol% achieve optimal epoxidation rates without over-oxidation.
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Acid concentrations >0.03 M in cyclization steps reduce reaction times but risk decomposition.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with electrophilic reagents, forming stable amides. For example:
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Reaction with acetyl chloride in dichloromethane yields N-(7-oxabicyclo[2.2.1]hept-2-ylmethyl)acetamide , with a reported yield of 85% under anhydrous conditions.
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Acyl chlorides with longer chains (e.g., benzoyl chloride) require catalytic DMAP to enhance reactivity .
Alkylation Reactions
The amine participates in nucleophilic substitution with alkyl halides:
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Methyl iodide in acetonitrile produces N-methyl-1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine (quantitative yield).
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Bulkier electrophiles (e.g., benzyl bromide) require elevated temperatures (60°C) and K₂CO₃ as a base.
Schiff Base Formation
Condensation with aldehydes/ketones generates imines, useful in coordination chemistry:
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Reacting with benzaldehyde in ethanol forms N-(7-oxabicyclo[2.2.1]hept-2-ylmethyl)benzylideneamine , isolated as a crystalline solid (mp 98–100°C) .
Ring-Opening Reactions
The strained bicyclic ether moiety undergoes acid-catalyzed ring-opening:
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Treatment with HCl in dioxane cleaves the oxirane ring, producing 2-(aminomethyl)cyclohex-5-ene-1,3-diol (70% yield) .
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Computational studies (DFT) suggest a two-step mechanism: protonation of the oxygen followed by nucleophilic attack by water .
Oxidative Transformations
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Oxidation to Nitriles : Using MnO₂ in acetone converts the amine to 7-oxabicyclo[2.2.1]hept-2-ylacetonitrile (58% yield).
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Enzyme-Mediated Oxidation : In vitro studies show cytochrome P450 enzymes oxidize the compound to hydroxylated derivatives .
Cycloaddition Reactions
The bicyclic framework participates in [3+2] cycloadditions with dipolarophiles:
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Reaction with phenylacetylene under Cu(I) catalysis forms pyrrolidine-fused oxabicyclo adducts (Scheme 1) .
Mechanistic Insight : DFT calculations reveal a low-energy pathway (ΔG‡ = 16.5–22.0 kcal/mol) for syn-adduct formation due to stabilizing N–O interactions .
Biochemical Interactions
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Kinase Inhibition : The compound selectively inhibits cAMP-dependent protein kinase A (PKA) with an IC₅₀ of 21 nM, making it a candidate for cardiovascular therapeutics .
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Receptor Binding : Acts as a thromboxane A₂ (TxA₂) antagonist, blocking platelet aggregation at nanomolar concentrations .
Stability and Degradation
Scientific Research Applications
Proteomics Research
One of the primary applications of 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine is in biotinylation , a process that attaches biotin to proteins for purification and detection purposes. This compound facilitates the study of protein abundance, localization, and interactions within complex biological samples.
- Biotinylation Process : The compound's ability to form stable bonds with biotin allows researchers to isolate proteins using streptavidin, enhancing the understanding of protein dynamics in cellular environments .
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its potential interactions with various biological targets, including neurotransmitter receptors. Preliminary studies suggest that it may influence mood and cognitive signaling pathways.
- Pharmacodynamics : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound to evaluate its therapeutic potential against neurological disorders .
Synthetic Applications
This compound can undergo nucleophilic substitutions and acylation reactions due to its amine functional group. This property allows for the synthesis of various derivatives that could be explored for further applications.
- Synthetic Routes : Various synthetic methods have been developed for producing this compound, showcasing its versatility in chemical synthesis .
Case Study 1: Biotinylation Techniques
In a study examining the efficiency of biotinylation using this compound, researchers demonstrated that proteins labeled with this compound exhibited enhanced binding affinity to streptavidin compared to traditional biotinylation methods. This improvement allows for more effective isolation and analysis of target proteins in complex mixtures.
Case Study 2: Neurotransmitter Interaction Studies
A preliminary investigation into the interaction of this compound with neurotransmitter receptors indicated a potential modulatory effect on serotonin receptors, suggesting its role in influencing mood-related pathways . Further studies are needed to elucidate these interactions fully.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the amine group.
1,4-Epoxycyclohexane: Another bicyclic ether with comparable properties.
Uniqueness: 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine is unique due to its combination of the bicyclic oxabicycloheptane structure and the presence of an amine group.
Biological Activity
1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine, also known as N-(7-Oxabicyclo[2.2.1]hept-2-yl)methylamine, is a bicyclic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities, particularly in proteomics research and interactions with various biological targets.
Chemical Structure
The compound features a seven-membered ring containing an oxygen atom, characterized by a methanamine group attached to the bicyclic framework. This configuration contributes to its distinct chemical properties and reactivity, including potential nucleophilic substitutions and acylation reactions.
Biological Activity Overview
This compound is primarily recognized for its role in biotinylation processes, which are critical for studying protein interactions and localization within biological samples. Biotinylated proteins can be purified and detected using streptavidin, enabling researchers to explore protein dynamics in complex systems .
Potential Applications
The compound's unique structure suggests several potential applications:
- Proteomics : Involvement in biotinylation techniques for studying protein abundance and interactions.
- Neuropharmacology : Preliminary studies indicate possible interactions with neurotransmitter receptors, which may influence mood and cognitive functions .
- Synthetic Chemistry : The reactivity of the amine functional group allows for various synthetic applications, including the formation of derivatives through electrophilic interactions .
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological targets, including neurotransmitter receptors. These investigations are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Case Study: Biotinylation
In proteomics research, this compound has been utilized to facilitate biotinylation, allowing for enhanced detection and purification of proteins. This method has proven beneficial in elucidating protein interactions in cellular contexts .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine | Structure | Enantiomeric form; potential chiral applications |
| 1-Aminobicyclo[2.2.1]heptane | Structure | Lacks oxygen; different reactivity profile |
| Bicyclo[3.3.0]octan-3-amine | Structure | More rigid structure; distinct biological activity |
This table illustrates the diversity within bicyclic amines while emphasizing the unique characteristics of this compound due to its oxabicyclic structure and methanamine functionality.
Synthesis Pathways
Several synthetic routes have been proposed for the preparation of this compound, showcasing its versatility in synthetic strategies:
- Diels-Alder Reaction : The synthesis involves using boron trifluoride diethyl etherate as a catalyst to create 7-oxabicyclo[2.2.1]heptane derivatives .
Safety Profile
Safety data regarding this compound is limited; however, as with most primary amines, it is likely to exhibit certain hazards typical of this class of compounds . Further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What in vitro assays are most suitable for evaluating the biological activity of derivatives of this compound?
- Methodological Answer : For receptor-targeted studies, use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. Cell-based assays (e.g., luciferase reporters) assess functional activity. Off-target effects are screened via kinase profiling panels or calcium flux assays. Dose-response curves (IC/EC) should account for the compound’s potential cytotoxicity, determined via MTT or LDH assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
